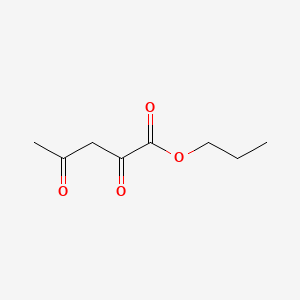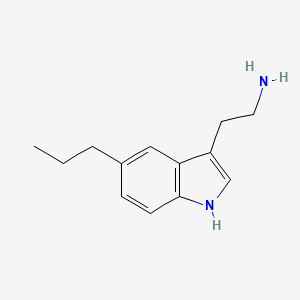
5-Propyltryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propyltryptamine is a synthetic compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure with the amino acid tryptophan. They are known for their psychoactive properties and are found in various natural sources, including plants, fungi, and animals. This compound, specifically, is a derivative of tryptamine with a propyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyltryptamine typically involves the alkylation of tryptamine. One common method is the reaction of tryptamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 5-Propyltryptamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, typically at the 2 or 5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced indole rings.
Substitution: Formation of halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
5-Propyltryptamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex tryptamine derivatives.
Biology: Studied for its interactions with various biological receptors, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects, including its role in treating mood disorders and anxiety.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Propyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, mimicking the effects of serotonin. This interaction leads to changes in neurotransmitter release and neuronal activity, which can result in altered mood, perception, and cognition. The compound’s effects are mediated through the activation of the 5-HT2A receptor, among others.
Comparación Con Compuestos Similares
N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with a similar structure but different alkyl groups.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another psychedelic compound with a methoxy group at the 5-position.
Psilocybin: A naturally occurring tryptamine derivative found in certain mushrooms.
Uniqueness of 5-Propyltryptamine: this compound is unique due to its specific propyl substitution, which alters its pharmacological profile compared to other tryptamines. This modification can result in different receptor affinities and effects, making it a valuable compound for research into the structure-activity relationships of tryptamines.
Propiedades
Número CAS |
55852-54-5 |
|---|---|
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
2-(5-propyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-2-3-10-4-5-13-12(8-10)11(6-7-14)9-15-13/h4-5,8-9,15H,2-3,6-7,14H2,1H3 |
Clave InChI |
FKFXKCOMJSHBBC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=C1)NC=C2CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


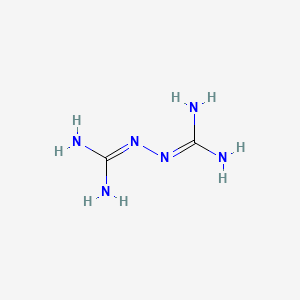
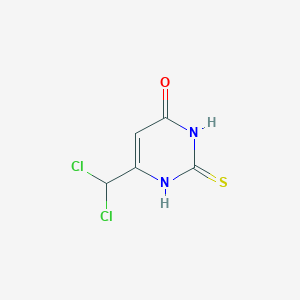
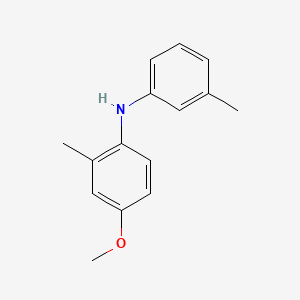



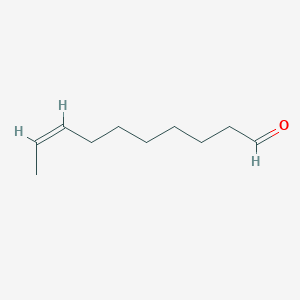
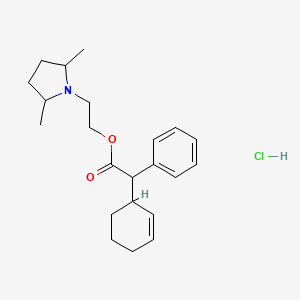
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
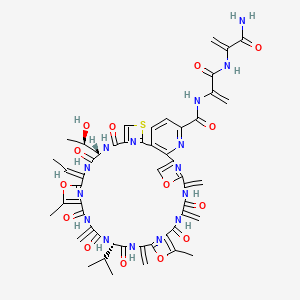
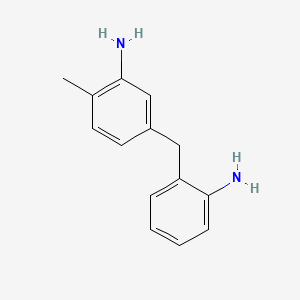
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
